(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid is a heterocyclic compound belonging to the pyrazole family. This compound is known for its diverse biological activities and is extensively utilized in medicinal chemistry as a building block for synthesizing more complex heterocyclic compounds. It has been investigated for potential applications in various fields, including biology and medicine, particularly for its antimicrobial and anticancer properties.
The compound is classified under pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms. The specific chemical identifier for (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid is 889939-61-1. Its structural uniqueness arises from the combination of both pyrazole and acetic acid moieties, imparting distinct chemical and biological properties.
The synthesis of (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid typically involves several steps:
While specific industrial production methods are not extensively documented, large-scale synthesis generally follows similar laboratory procedures. The optimization of reaction conditions focuses on maximizing yield and purity through purification techniques such as recrystallization or chromatography.
The molecular structure of (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid can be represented as follows:
This indicates that the compound consists of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms.
The compound features a pyrazole ring with additional functional groups that contribute to its biological activity. Its unique structure allows it to interact with various biological targets effectively.
(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, the use of strong bases during substitution reactions enhances nucleophilicity, facilitating the formation of desired products .
(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid is typically characterized by its solid state at room temperature with specific melting points that vary based on purity and synthesis methods.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its solubility in organic solvents facilitates its use in various chemical reactions and applications .
(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid has several applications in scientific research:
The pyrazolone scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketonic functionality at position 5. This core structure exhibits remarkable structural versatility and diverse pharmacological profiles, enabling its integration into therapeutic agents targeting multiple disease pathways. The strategic incorporation of acetic acid moieties into heterocyclic frameworks like pyrazolone has emerged as a powerful design approach to enhance water solubility, modulate physicochemical properties, and introduce specific molecular recognition elements for target engagement. The compound (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid exemplifies this hybrid design, combining the biologically active pyrazolone nucleus with a flexible acetic acid linker, creating a multifunctional pharmacophore with significant potential in rational drug design [1] [5] [8].
The 5-oxo-4,5-dihydro-1H-pyrazole (pyrazolone) nucleus serves as a critical pharmacophoric element in numerous clinically approved drugs and investigational compounds due to its distinctive physicochemical properties and diverse biological activities. This scaffold exists in several tautomeric forms (3-pyrazolone vs. 5-pyrazolone), with the predominant form influencing electronic distribution, hydrogen bonding capacity, and molecular interactions with biological targets. The lactam-lactim tautomerism (Figure 1) enables dynamic molecular recognition, allowing the scaffold to participate in varied binding modes with enzymes and receptors [1] [10].
Compound Name | Core Structure | Primary Therapeutic Use | Key Structural Features | Source/Reference |
---|---|---|---|---|
Edaravone | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Neuroprotection (ALS, cerebral ischemia) | Free radical scavenging capability | [1] [8] |
Eltrombopag | Hydrazone-substituted pyrazolone | Idiopathic thrombocytopenic purpura | Chelating group for metal coordination | [1] |
Metamizole (Dipyrone metabolite) | 4-Methylaminoantipyrine | Analgesic/antipyretic | Methylamino group at C4 | [6] |
Propyphenazone | 4-Isopropyl-1,5-dimethyl-2-phenyl | Analgesic/anti-inflammatory | Lipophilic isopropyl group at C4 | [8] |
Phenylbutazone | 4-Butyl-1,2-diphenylpyrazolidine | Anti-inflammatory (gout, arthritis) | Extended lipophilic substituent at C4 | [8] |
The hydrogen-bonding capacity of the pyrazolone ring contributes significantly to target binding affinity and specificity. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the NH group (in lactam tautomer) serves as a hydrogen bond donor. This dual functionality enables the formation of stable interactions with biological macromolecules. For example, in edaravone, the carbonyl oxygen participates in hydrogen bonding with key residues in radical-generating enzymes, explaining its potent antioxidant efficacy in cerebral ischemia [1] [8]. Additionally, the planar region of the pyrazolone ring facilitates π-π stacking interactions with aromatic residues in binding pockets, as observed in kinase inhibitors containing this scaffold [5] [10].
Structure-activity relationship (SAR) studies reveal that substitutions at the N1, C3, and C4 positions profoundly influence biological activity. The C4 position is particularly sensitive to modification, serving as a critical site for attaching pharmacophores that enhance target affinity or modulate physicochemical properties. In antipyrine derivatives, 4-alkylamino groups improve COX inhibition, while in antimicrobial pyrazolones, 4-arylidene hydrazine groups enhance activity against Gram-positive pathogens [1] [8]. The introduction of methyl groups at C3 and C4, as in (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid, reduces metabolic susceptibility while maintaining the core electronic properties essential for bioactivity. This methylation strategy has proven effective in improving metabolic stability across multiple pyrazolone-based drug classes [4] [8].
The strategic incorporation of an acetic acid moiety onto heterocyclic scaffolds represents a sophisticated approach to optimizing drug-like properties and enhancing target engagement. In the specific case of pyrazolone hybrids, functionalization at the N1 position with an acetic acid group transforms the molecular properties through several key mechanisms:
Solubility and Bioavailability Enhancement: The ionizable carboxylic acid group dramatically improves aqueous solubility across physiological pH ranges, particularly at intestinal pH (6.5-7.4) where ionization predominates. This facilitates dissolution and absorption of otherwise poorly soluble pyrazolone derivatives. The carboxylic acid group serves as a bioisostere for phosphate groups in biological molecules, enabling mimicry of endogenous substrates while offering superior metabolic stability compared to phosphate esters [2] [4] [9].
Molecular Recognition Capabilities: The carboxylate anion forms strong ionic bonds with basic residues (lysine, arginine) in enzyme active sites, while the carbonyl oxygen participates in hydrogen bonding with serine, threonine, or tyrosine residues. The spacer length between the heterocycle and carboxylic acid is critical for optimal binding, with the two-atom chain in acetic acid derivatives positioning the carboxylate for ideal interactions. This is exemplified in molecular docking studies of pyrazolone-acetic acid hybrids with antimicrobial targets, where the carboxylate forms salt bridges with Arg160 and Asn98 residues of S. aureus tyrosyl-tRNA synthetase [3] [9].
Conformational Flexibility: The methylene bridge (-CH₂-) in acetic acid derivatives provides rotational freedom, enabling the carboxylic acid group to adopt multiple orientations for optimal target interaction. This flexibility is particularly advantageous when targeting proteins with flexible binding sites or requiring induced-fit binding mechanisms. Computational analyses of (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid reveal three energetically favorable conformers differing in the dihedral angle between the pyrazolone ring and the acetic acid moiety, suggesting adaptive binding potential [3] [4].
Method | Starting Materials | Reaction Conditions | Key Intermediate | Yield Range | Advantages | |
---|---|---|---|---|---|---|
N-Alkylation of Pyrazolones | Halogenated acetates + Pyrazolone | K₂CO₃/DMF, 60-80°C, 4-8h | Ethyl (pyrazol-1-yl)acetate | 45-75% | Regioselective N1 functionalization | [4] [8] |
Hydrolysis of Ester Precursors | Ethyl (pyrazol-1-yl)acetate | NaOH/EtOH-H₂O, reflux, 2-4h | (Pyrazol-1-yl)acetic acid | 85-95% | High purity, simple workup | [4] |
Condensation Reactions | Hydrazines + β-Ketoesters | Piperidine/EtOH, reflux, 12-24h | 5-Oxo-4,5-dihydro-1H-pyrazole | 60-80% | Direct scaffold construction | [1] [8] |
Acylation | Chloroacetyl chloride + Pyrazolone | TEA/DCM, 0°C to rt, 2-4h | Chloroacetamide intermediates | 50-70% | Versatile for further elaboration | [9] |
The acetic acid functionalization significantly expands the structure-activity relationship (SAR) landscape of pyrazolone derivatives. Antimicrobial studies demonstrate that pyrazolone-acetic acid hybrids exhibit enhanced activity against both Gram-positive and Gram-negative bacteria compared to non-functionalized pyrazolones. This enhancement is attributed to the improved membrane interaction capabilities conferred by the zwitterionic character at physiological pH, facilitating penetration through bacterial membranes. Furthermore, in anti-inflammatory applications, acetic acid-functionalized pyrazolones show improved COX-2 selectivity compared to their parent compounds, likely due to additional interactions within the secondary pocket of the COX-2 active site [1] [9].
Molecular modeling studies of (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid reveal distinctive binding interactions when docked with therapeutic targets. Against human carbonic anhydrase IX (a cancer target), the carboxylate group forms a zinc-binding interaction similar to classical sulfonamide inhibitors, while the pyrazolone ring engages in π-stacking with Phe131. In antimicrobial target enzymes like DNA gyrase, the hybrid molecule bridges the DNA-binding and ATPase domains through simultaneous interactions: the pyrazolone ring with the GyrB subunit and the carboxylate with key arginine residues in the DNA-cleavage domain [3] [5]. These computational insights demonstrate the dual-targeting capability inherent in this hybrid pharmacophore design.
Compound Name | Molecular Structure | Biological Activity | Reference Compound | Source |
---|---|---|---|---|
(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid | C₇H₁₀N₂O₃ | Antimicrobial, Anti-inflammatory | Focus compound | [2] [4] |
1-(2,4-Dichlorobenzyl)-3-[2-(3-(4-chlorophenyl)pyrazolyl] | C₂₇H₂₂Cl₃N₅O₂S | Antimicrobial | Structural analog | [3] |
2-(1,3-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride | C₇H₁₁ClN₂O₃ | Synthetic intermediate | Salt form of analog | [4] |
4-Aminoantipyrine | C₁₁H₁₃N₃O | Metabolite of dipyrone | Bioactive metabolite | [6] |
Quinazolin-2,4-dione-pyrazole hybrids | Variable | Antibacterial | Hybrid pharmacophore | [9] |
3-Aminopyrazoles | Variable | Kinase inhibition, Antimicrobial | Aminopyrazole pharmacophore | [10] |
The synthetic accessibility of pyrazolone-acetic acid hybrids further enhances their pharmaceutical utility. The most efficient route to (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid involves N-alkylation of 3,4-dimethylpyrazol-5-one with ethyl chloroacetate under mild basic conditions (K₂CO₃/DMF), followed by ester hydrolysis with aqueous NaOH (Figure 2). This two-step approach offers advantages in regioselectivity, as alkylation occurs exclusively at the N1 position due to the greater nucleophilicity of N1 compared to N2 in the pyrazolone ring system. The hydrochloride salt form (CAS 1423026-22-5) is frequently employed to improve crystallinity and stability during isolation and storage [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7